N-(3-aminophenyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-5-3-6-12(9-11)17-15(18)14-8-10-4-1-2-7-13(10)19-14/h1-9H,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMAOQUQCFESGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetylene under basic conditions.
Introduction of Aminophenyl Group: The aminophenyl group can be introduced via a Suzuki-Miyaura coupling reaction between 3-aminophenylboronic acid and the benzofuran derivative.
Formation of Carboxamide Group: The final step involves the conversion of the carboxylic acid group on the benzofuran ring to a carboxamide group using an amide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. Key transformations include:
Transamidation
This reaction replaces the amide’s aryl group with other amines. For example:
textN-(3-aminophenyl)-1-benzofuran-2-carboxamide + R-NH₂ → N-R-1-benzofuran-2-carboxamide + 3-phenylenediamine
-
Conditions : Boc-protection followed by aminolysis in toluene at 60°C .
-
Yields : 56–97% depending on the amine nucleophile (e.g., 94% with piperidine) .
Hydrolysis
Acidic or alkaline hydrolysis converts the carboxamide to a carboxylic acid:
textThis compound + H₂O → 1-benzofuran-2-carboxylic acid + 3-phenylenediamine
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Reagents : H₂SO₄ (concentrated) or NaOH (aqueous).
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzofuran and aniline rings participate in EAS:
Oxidation
The aminophenyl group is susceptible to oxidation:
Reduction
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Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .
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Amide Reduction : LiAlH₄ reduces the carboxamide to a methyleneamine.
Cycloaddition and Ring-Opening Reactions
The benzofuran core participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux (110°C) | Fused bicyclic adduct | Bioactive scaffold design |
| Tetrazine | MeCN, RT | Pyridazine-containing heterocycle | Click chemistry |
Acylation of the Aromatic Amine
The –NH₂ group reacts with acyl chlorides:
textThis compound + RCOCl → N-(3-acylamidophenyl) derivative
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Example : Reaction with acetyl chloride yields N-(3-acetamidophenyl)-1-benzofuran-2-carboxamide (82% yield) .
Comparative Reactivity Table
| Functional Group | Reaction | Reactivity vs. Analogues |
|---|---|---|
| Benzofuran ring | EAS | More reactive than benzene |
| Carboxamide | Transamidation | Slower than aliphatic amides |
| Aromatic –NH₂ | Acylation | Faster than alkyl amines |
Transamidation for Drug Discovery
One-pot Boc activation/aminolysis with tryptamine yielded a neuroactive derivative (56% yield) targeting serotonin receptors.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "N-(3-aminophenyl)-1-benzofuran-2-carboxamide" is challenging due to the limited direct information available. However, related benzofuran-2-carboxamide derivatives and their applications can provide insight.
This compound
CID 960758 is identified as this compound in PubChem . CID 594966 is identified as 3-amino-N-phenyl-1-benzofuran-2-carboxamide in PubChem . Both have the molecular formula C15H12N2O2 .
Anticancer Activity
Benzofuran derivatives exhibit significant anticancer activity and are potential natural drug lead compounds .
- Inhibitory Activity: A series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized. Compound 35 showed significant growth inhibitory activity against a series of cancer cell lines .
- Examples of Cell Lines and GI50 Values for Compound 35 :
- Compound 35 also showed excellent NF-κB inhibitory activity .
- Chalcone Derivatives: Benzofuran substituted chalcone compounds are important anticancer drug research directions .
Anti-inflammatory and Anti-tumor Activity
Some new benzofurans with N-aryl piperazine derivatives were discovered or synthesized and exhibit good anti-inflammatory and anti-cancer activities . Compound 38 inhibited NO production (IC50 = 5.28 μM) and selectively inhibited the proliferation of human lung cancer cell line (A549) and gastric cancer cells (SGC7901) (IC50 = 0.12 μM and 2.75 μM, respectively) .
Antimicrobial Activity
New antibacterial benzofuran compounds have been synthesized and tested . Compounds 40b and 40d suppressed the growth of S. aureus, while compound 41a showed promising antifungal activity against K. pneumoniae, P. aeruginosa, and E. coli .
Modulation of Aβ42 Aggregation Pathway
Benzofuran and benzothiophene-based carboxamides can bind and modulate the Aβ42 aggregation pathway .
Synthesis of Novel Ferrocene-Benzofuran Hybrids
Five ferrocene-benzofuran hybrids of different structures were synthesized by transition metal-catalyzed reactions . Hybrids 3 , 6a , and 7 showed higher effectiveness in toxicity measurements, with a significant decrease in cell survival detected even in the 10 µM concentrations of compounds after 48 h treatments .
Benzofuran-2-Carboxamide Derivatives
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminophenyl)benzamide
- N-(4-aminophenyl)-1-benzofuran-2-carboxamide
- N-(3-aminophenyl)-2-benzofuran-1-carboxamide
Uniqueness
N-(3-aminophenyl)-1-benzofuran-2-carboxamide is unique due to the specific positioning of the aminophenyl group and the carboxamide group on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Biological Activity
N-(3-aminophenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core substituted with an amine and a carboxamide group. This structural configuration is crucial for its biological activity, particularly in binding to specific molecular targets.
This compound exhibits various mechanisms of action, including:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression, such as IκB kinase (IKK) and matrix metalloproteinases (MMPs) .
- Receptor Interaction : The compound interacts with receptors involved in cellular signaling, which can modulate inflammatory responses and apoptosis .
Anticancer Properties
Research indicates that this compound has notable anticancer effects. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10.0 | Apoptosis induction |
| MDA-MB-231 | 5.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 4.5 | Inhibition of angiogenesis |
| SGC7901 (Gastric) | 2.75 | NF-κB pathway inhibition |
The compound's ability to inhibit NF-κB activity contributes significantly to its anticancer properties by preventing the expression of pro-inflammatory cytokines and anti-apoptotic factors .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have reported:
- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC value of 8 µg/mL.
- Gram-negative bacteria : Exhibits moderate activity against Escherichia coli with an MIC value of 16 µg/mL.
These findings suggest potential applications in treating infections, particularly those resistant to conventional antibiotics .
Case Studies
- In Vivo Studies on Tumor Models : In a study using xenograft models of breast cancer, this compound significantly reduced tumor volume compared to control groups. The treatment led to increased apoptosis markers and decreased proliferation indices in tumor tissues .
- Inflammatory Disease Models : In models of rheumatoid arthritis, the compound demonstrated efficacy by reducing inflammatory cytokine levels and joint swelling, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the key synthetic routes for N-(3-aminophenyl)-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes:
- Step 1 : Preparation of benzofuran-2-carboxylic acid via cyclization of substituted phenols.
- Step 2 : Activation of the carboxylic acid using coupling agents (e.g., thionyl chloride) to form the reactive acyl chloride intermediate.
- Step 3 : Amidation with 3-aminophenyl derivatives under controlled pH and temperature (e.g., reflux in dichloromethane with DMAP as a catalyst) . Critical factors include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess amine to drive amidation), and purification methods (chromatography for isolating regioisomers). Yield optimization often requires iterative adjustments to reaction time and temperature .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical techniques include:
- NMR spectroscopy : and NMR to verify aromatic proton environments and carboxamide linkage.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous determination of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) . Discrepancies in spectral data may indicate impurities or regioisomeric byproducts, necessitating further purification .
Q. What preliminary in vitro assays are used to assess the bioactivity of this compound?
Common assays include:
- Receptor binding studies : Radioligand displacement assays for α7 nicotinic acetylcholine receptors (α7 nAChR), with IC values calculated to evaluate affinity .
- Enzyme inhibition assays : Testing against PDE9 or calpain-1 using fluorogenic substrates (e.g., Z-LLE-AMC for calpain-1) .
- Cellular viability assays : MTT or ATP-based assays in neuronal cell lines to rule out cytotoxicity at therapeutic concentrations .
Advanced Research Questions
Q. How does this compound modulate α7 nAChR activity, and what are the implications for Alzheimer’s disease?
The compound acts as a positive allosteric modulator (PAM) of α7 nAChR, enhancing acetylcholine-evoked currents without direct agonism. In rodent models, this improves working memory (Y-maze) and recognition memory (novel object recognition test) . Mechanistically, it stabilizes the receptor’s open-state conformation, as shown via electrophysiology (patch-clamp recordings in transfected HEK293 cells) . Contradictory data on efficacy in aged vs. young models suggest age-dependent receptor expression or downstream signaling differences, necessitating dose-response studies across age cohorts .
Q. What strategies resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?
Discrepancies often arise from:
- Metabolic instability : Phase I metabolism (e.g., CYP450-mediated oxidation) reduces bioavailability. Solutions include deuterium incorporation at labile sites or prodrug formulations .
- Blood-brain barrier (BBB) penetration : LogP values >2.5 improve CNS uptake, but excessive lipophilicity reduces solubility. Hybrid analogs with morpholine or piperazine substituents balance these properties .
- Species-specific differences : Rodent vs. human microsomal stability assays guide translational relevance .
Q. How can computational methods optimize the compound’s selectivity for α7 nAChR over other nicotinic receptors?
- Molecular docking : Simulations (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonds with Gln117 and π-π stacking with Trp148 in α7 nAChR).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzofuran ring) with receptor selectivity .
- Free energy perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., replacing the aminophenyl group with pyridinyl analogs) .
Q. What experimental designs address off-target effects in neuroinflammatory pathways?
- Transcriptomic profiling : RNA-seq of microglial cells treated with the compound to assess TNF-α, IL-6, and NF-κB pathway modulation.
- In vivo PET imaging : Using -labeled analogs to monitor brain distribution and correlate with anti-inflammatory markers .
- Knockout models : α7 nAChR-KO mice validate target specificity in behavioral assays .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting SAR data between benzofuran and furan analogs?
Structural differences (e.g., benzofuran’s extended aromatic system vs. furan’s smaller ring) alter:
- Hydrophobic interactions : Benzofuran derivatives exhibit higher α7 nAChR binding due to enhanced van der Waals contacts.
- Metabolic stability : Furan analogs are more prone to oxidative degradation, reducing in vivo half-life . Contradictions in potency may reflect assay conditions (e.g., cell type, agonist pre-application) rather than intrinsic activity .
Q. What methodologies validate the compound’s mechanism in complex disease models (e.g., Alzheimer’s with comorbid hypertension)?
- Dual-pathology models : APP/PS1 mice with induced hypertension to study synergistic effects on Aβ plaque burden and vascular dysfunction.
- Multiplex assays : Simultaneous measurement of cholinergic markers (ACh levels) and vascular markers (endothelin-1) in CSF .
- Machine learning : Integration of omics data to identify co-regulated pathways (e.g., neuroinflammation and oxidative stress) .
Q. How can researchers reconcile discrepancies between in vitro binding affinity and in vivo efficacy?
Potential factors include:
- Protein binding : High serum albumin binding reduces free drug concentration. Adjust dosing regimens or use albumin-binding competitors (e.g., ibuprofen) .
- Metabolite activity : Active metabolites (e.g., N-oxide derivatives) may contribute to efficacy unaccounted for in vitro .
- Temporal dynamics : Delayed receptor internalization or sustained signaling via β-arrestin pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
